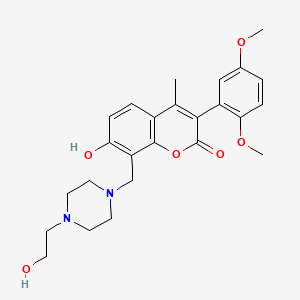

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one

Descripción

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-16-18-5-6-21(29)20(15-27-10-8-26(9-11-27)12-13-28)24(18)33-25(30)23(16)19-14-17(31-2)4-7-22(19)32-3/h4-7,14,28-29H,8-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIMKFXANMYPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable electrophile, such as a halomethyl chromen-2-one intermediate.

Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin Derivatives: Compounds with a similar chromen-2-one core, such as coumarin and its derivatives.

Phenylpiperazine Derivatives: Compounds containing a piperazine moiety, such as 1-(2,5-dimethoxyphenyl)piperazine.

Uniqueness

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core, a dimethoxyphenyl group, and a piperazine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2H-chromen-2-one is a chromenone derivative notable for its complex structure, which includes a chromenone core, a dimethoxyphenyl group, and a piperazine moiety. This unique combination of functional groups contributes to its significant biological activities, making it an area of interest in pharmacological research.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It potentially modulates enzyme activity and influences cellular signaling pathways. The piperazine ring may enhance its interaction with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

2. Anticancer Properties

Recent studies have indicated that chromenone derivatives exhibit anticancer properties. For instance, compounds structurally similar to the one have demonstrated cytotoxic effects against various cancer cell lines. A study found that derivatives with modifications at the chromenone core showed varying levels of efficacy against cancer cells, highlighting the importance of structural optimization for enhanced biological activity .

3. Antiviral Activity

Research has shown that chromenone derivatives can possess antiviral properties. A related compound demonstrated effectiveness against hepatitis C virus (HCV) replicons in vitro, suggesting that modifications in the chromenone structure could lead to new antiviral agents . The specific interactions with viral enzymes or replication mechanisms remain an area for further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer lines | |

| Antiviral | Inhibition of HCV replication | |

| Neuropharmacology | Potential interaction with neurotransmitter receptors |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various chromenone derivatives, the compound exhibited significant inhibition of cell proliferation in breast and lung cancer cell lines. The IC50 values were determined using MTT assays, revealing a dose-dependent response that suggests potential for therapeutic applications in oncology .

Case Study 2: Antiviral Efficacy

A series of experiments assessed the antiviral efficacy of structurally related chromenones against HCV. The compound's ability to inhibit viral replication was tested using Huh-7.5.1 cell lines integrated with HCV genomes. The results indicated promising antiviral activity with EC50 values comparable to established antiviral agents like ribavirin .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical steps affecting yield and purity?

The synthesis involves multi-step organic reactions, including Mannich reactions and functional group modifications. Key steps include:

- Mannich Reaction : Formation of the 8-((piperazinyl)methyl) group via condensation of formaldehyde, dimethylamine, and the chromenone precursor. Reaction conditions (pH, solvent, temperature) significantly influence yield .

- Coupling of the 2,5-dimethoxyphenyl group : Suzuki or Ullmann coupling may introduce this moiety, requiring palladium catalysts and anhydrous conditions. Oxygen-sensitive intermediates necessitate inert atmospheres .

- Hydroxyethylpiperazine functionalization : Post-synthetic modifications (e.g., nucleophilic substitution) require precise stoichiometry to avoid side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Spectroscopy :

- Chromatography :

- HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for purity analysis .

Q. What known biological activities are reported for this compound?

Preliminary studies on structurally similar chromenones indicate:

- Anticancer activity : Inhibition of kinases (e.g., PI3K/AKT pathway) via the piperazine moiety’s chelation properties .

- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic interactions with the dimethoxyphenyl group .

- Anti-inflammatory potential : Modulation of COX-2 expression, though data are inconsistent across cell lines .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on its bioactivity across studies?

- Dose-response standardization : Use a split-plot design (e.g., randomized blocks with varying concentrations and exposure times) to isolate confounding variables .

- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) under controlled hypoxia/normoxia conditions .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may explain discrepancies in efficacy .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the hydroxyethylpiperazine group and target proteins (e.g., kinases) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic analogs .

- Free-Wilson analysis : Deconstruct the chromenone core into pharmacophoric fragments (e.g., dimethoxyphenyl vs. piperazine) to quantify contributions to activity .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. The chromenone core is prone to base-catalyzed ring opening .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts using HRMS. The methoxyphenyl group may demethylate under UV .

- Microbial degradation : Use soil microcosms to assess biodegradation rates and metabolite toxicity via EC50 assays .

Q. What experimental strategies optimize the compound’s solubility and bioavailability?

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Prodrug synthesis : Introduce ester groups at the 7-hydroxy position for pH-sensitive release in the gastrointestinal tract .

- Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles to improve plasma half-life and tissue targeting .

Q. How can researchers rationally modify the structure to enhance selectivity for a target enzyme?

- Piperazine substitution : Replace hydroxyethyl with sulfonamide groups to increase hydrogen bonding with catalytic residues .

- Methoxy positional isomerism : Synthesize 3-(3,4-dimethoxyphenyl) analogs to test steric effects on binding .

- Chromenone ring fluorination : Introduce electron-withdrawing groups (e.g., CF₃) to modulate electron density and binding affinity .

Q. What methodologies integrate this compound into multi-disciplinary studies (e.g., environmental toxicology + pharmacology)?

- Ecotoxicology assays : Combine zebrafish embryo toxicity (FET) with pharmacological profiling to identify therapeutic indices .

- Metabolomics : Use high-resolution mass spectrometry (HRMS) to track compound distribution in biotic/abiotic systems .

- Computational toxicology : Apply tools like TEST (Toxicity Estimation Software Tool) to predict ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.